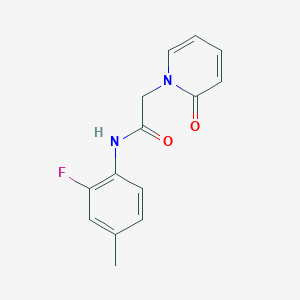![molecular formula C11H13ClN2O B7475843 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea, also known as CCPMU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CCPMU belongs to the class of urea derivatives and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in reducing neuronal excitability. By increasing the activity of GABA receptors, 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea may reduce neuronal excitability and have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain and reduce the levels of glutamate, an excitatory neurotransmitter. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea may also have anti-inflammatory effects and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It also has a long half-life, which may make it useful for long-term studies. However, there are also some limitations to using 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in lab experiments. It is not water-soluble, which may make it difficult to administer to animals. It also has a relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea. One area of interest is the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has neuroprotective properties and may be useful in preventing the loss of neurons in these diseases. Another area of interest is the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in the treatment of epilepsy and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea and its potential therapeutic uses.
Conclusion:
In conclusion, 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are some limitations to using 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in lab experiments, it has several advantages and may be a useful tool for further research.
Synthesemethoden
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with cyclopropyl isocyanate in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with N-cyclopropyl carbodiimide and N-hydroxybenzotriazole in the presence of a base. The yield and purity of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)7-13-11(15)14-9-5-6-9/h1-4,9H,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFZYRRQADBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














